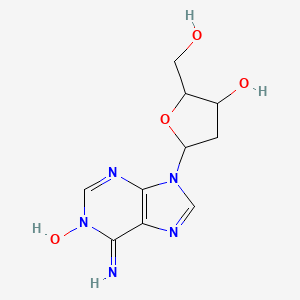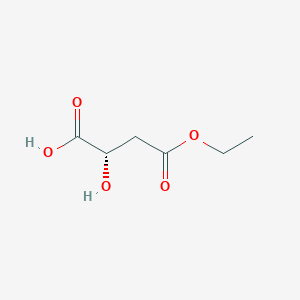
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the use of ethyl acetoacetate as a starting material. The process includes the following steps:
Ethylation: Ethyl acetoacetate is ethylated using ethyl iodide in the presence of a base such as sodium ethoxide.
Hydrolysis: The ethylated product undergoes hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-2-oxo-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: It may participate in metabolic pathways, influencing the production of key metabolites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
(2S)-4-Hydroxy-4-oxobutanoic acid: Lacks the ethoxy group, making it less lipophilic.
(2S)-4-Methoxy-2-hydroxy-4-oxobutanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC名 |
(2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChIキー |
FFOKDOPEBQXHEH-BYPYZUCNSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C(=O)O)O |
正規SMILES |
CCOC(=O)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


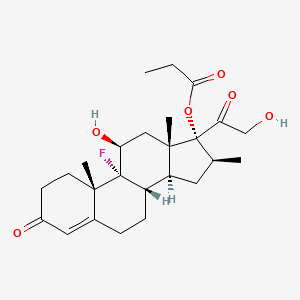
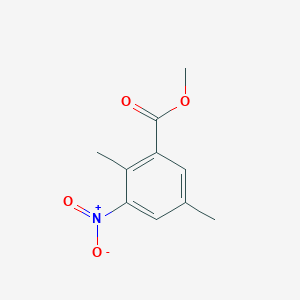
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
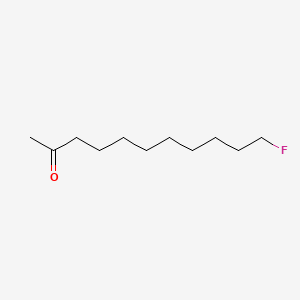
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
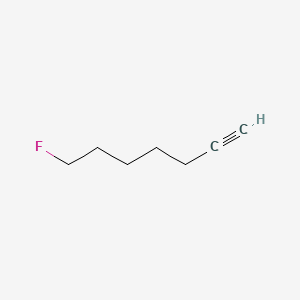
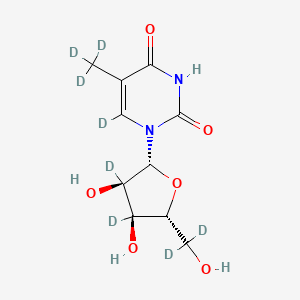
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
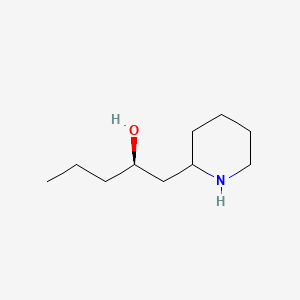
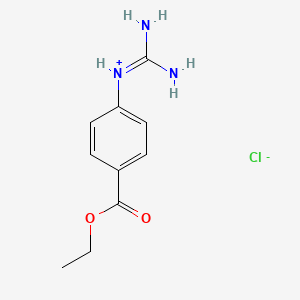
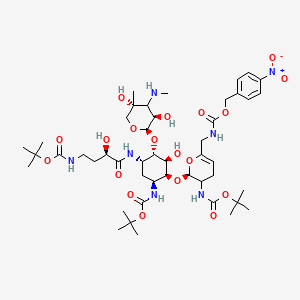
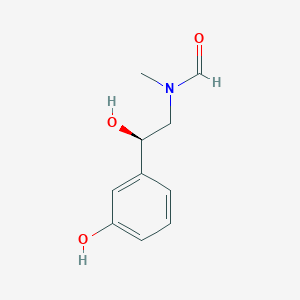
![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
